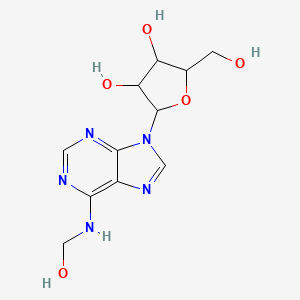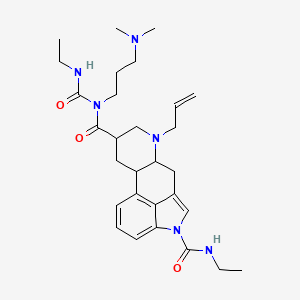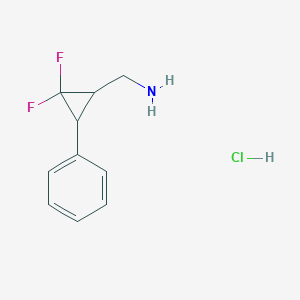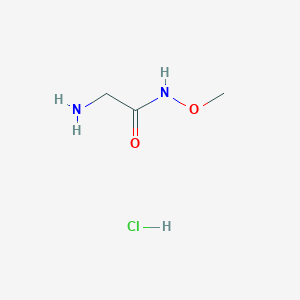
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is primarily used in research and development within various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a pyrimidine derivative. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve scaling up the reaction conditions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyrimidinyl)cyclopropanamine hydrochloride
- 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
- 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
Uniqueness
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring and pyrimidine moiety make it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H |
InChI Key |
MRPOXSGQBWDNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate](/img/structure/B12314902.png)
![[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)
![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B12314916.png)



![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12314933.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)



![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
![rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis](/img/structure/B12314988.png)

